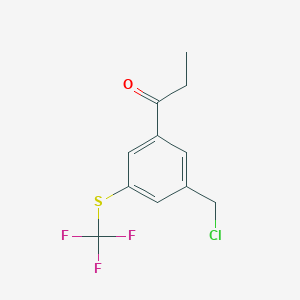
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoromethylbenzene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of a propanone derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized ketones or reduced alcohols.
- Coupled products with extended carbon chains .
Applications De Recherche Scientifique
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-iodopropan-2-one: Contains an iodine atom in place of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-fluoropropan-2-one: Fluorine atom substitution.
Propriétés
Formule moléculaire |
C11H9ClF4O |
|---|---|
Poids moléculaire |
268.63 g/mol |
Nom IUPAC |
1-[2,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(17)9(12)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4,9-11H,1H3 |
Clé InChI |
YNGHVRVWUJBVBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)





![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)




